![molecular formula C14H12N10O B12580427 2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline] CAS No. 296793-69-6](/img/structure/B12580427.png)
2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Oxybis[5-(1H-tetrazol-1-yl)aniline] is a chemical compound known for its unique structure and properties It consists of two aniline groups connected by an oxygen bridge, each substituted with a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis[5-(1H-tetrazol-1-yl)aniline] typically involves the reaction of 2,2’-oxybis(5-nitroaniline) with sodium azide under specific conditions. The nitro groups are reduced to amino groups, which then react with sodium azide to form the tetrazole rings. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the formation of the tetrazole rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,2’-Oxybis[5-(1H-tetrazol-1-yl)aniline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the tetrazole rings or the aniline groups.
Substitution: The tetrazole rings and aniline groups can participate in substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups into the tetrazole rings or aniline groups.
科学的研究の応用
2,2’-Oxybis[5-(1H-tetrazol-1-yl)aniline] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Materials Science: Due to its stability and unique properties, it is explored for use in energetic materials and polymers.
作用機序
The mechanism of action of 2,2’-Oxybis[5-(1H-tetrazol-1-yl)aniline] involves its interaction with various molecular targets. The tetrazole rings can participate in hydrogen bonding and electrostatic interactions, making the compound useful in binding studies and as a ligand in coordination chemistry. The pathways involved depend on the specific application, such as its role in catalysis or as a pharmaceutical agent .
類似化合物との比較
Similar Compounds
- 2-Methyl-5-(1H-tetrazol-1-yl)aniline
- 4-(1H-Tetrazol-5-yloxy)aniline
- 2-Fluoro-5-(1H-tetrazol-1-yl)aniline
Uniqueness
2,2’-Oxybis[5-(1H-tetrazol-1-yl)aniline] is unique due to its oxygen bridge connecting two aniline groups, each substituted with a tetrazole ring. This structure imparts specific properties, such as enhanced stability and potential for diverse chemical modifications, making it distinct from other similar compounds .
特性
CAS番号 |
296793-69-6 |
|---|---|
分子式 |
C14H12N10O |
分子量 |
336.31 g/mol |
IUPAC名 |
2-[2-amino-4-(tetrazol-1-yl)phenoxy]-5-(tetrazol-1-yl)aniline |
InChI |
InChI=1S/C14H12N10O/c15-11-5-9(23-7-17-19-21-23)1-3-13(11)25-14-4-2-10(6-12(14)16)24-8-18-20-22-24/h1-8H,15-16H2 |
InChIキー |
TVTNSJKOWAWWFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N2C=NN=N2)N)OC3=C(C=C(C=C3)N4C=NN=N4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


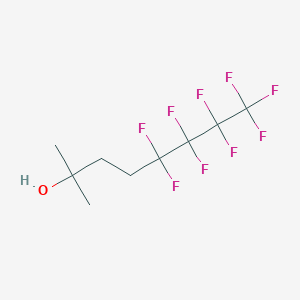
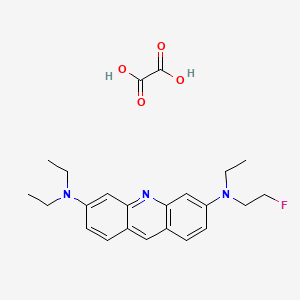
![6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine](/img/structure/B12580388.png)
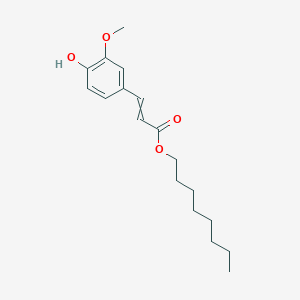

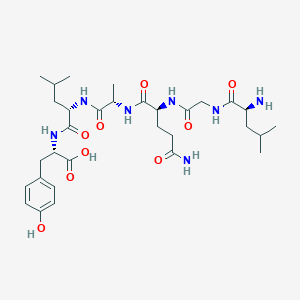
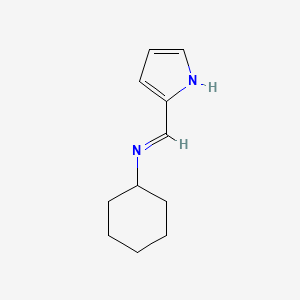

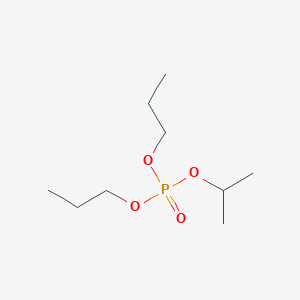
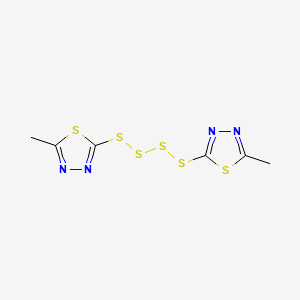
![Methyl [(4-chlorophenyl)methylidene]carbamate](/img/structure/B12580425.png)
silyl}butanenitrile](/img/structure/B12580435.png)

![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
